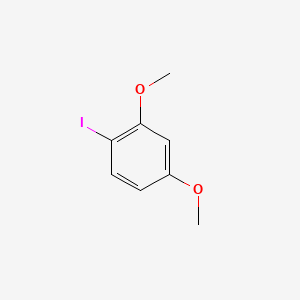

2,4-Dimethoxyiodobenzene

Overview

Description

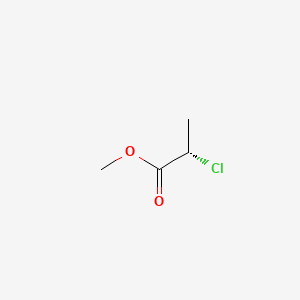

2,4-Dimethoxyiodobenzene (DMIB) is a highly reactive and versatile organic compound with a wide range of applications in organic chemistry, biochemistry, and pharmacology. It is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibacterial agents. It is also used in the synthesis of dyes, fragrances, and other complex compounds. DMIB is a colorless, volatile liquid with a pungent odor that is insoluble in water but soluble in most organic solvents.

Scientific Research Applications

Azo-Hydrazone Tautomerism

- Research Context : The study of azo-hydrazone tautomerism includes compounds like 2,4-Dimethoxyiodobenzene. Jacques et al. (1979) investigated the structures of related compounds, highlighting the significance of symmetric substitution in influencing the isolation of azo or hydrazone tautomers. This research underlines the role of NMR techniques in studying such tautomerism (Jacques et al., 1979).

Antiferromagnetic Exchange Interaction

- Research Context : Fujita et al. (1996) explored the antiferromagnetic exchange interactions in compounds similar to this compound. They synthesized a specific derivative and studied its crystalline structure and electronic properties. This kind of research contributes to understanding magnetic interactions in organic compounds (Fujita et al., 1996).

Metalation/Boronation Reactions

- Research Context : Luliński et al. (2006) investigated the metalation/boronation reactions of functionalized dihalobenzenes, including derivatives of this compound. Their findings are crucial for understanding how steric hindrance and substituents impact the efficiency and direction of these reactions, which are fundamental in organic synthesis (Luliński et al., 2006).

Corrosion Inhibition in Mild Steel

- Research Context : The study by Chafiq et al. (2020) focused on the inhibition properties of compounds, including derivatives of this compound, for corrosion protection in mild steel. This research is significant in the field of materials chemistry, particularly for developing environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Hypervalent Iodine Chemistry

- Research Context : Research by And and Brandt (1997) delved into the reactions of compounds similar to this compound, highlighting the mechanistic aspects of various transformations. This study contributes to the broader understanding of hypervalent iodine chemistry, which is crucial in various synthetic applications (And & Brandt, 1997).

Photoresponsive Behavior in Azobenzenes

- Research Context : Jerca et al. (2015) conducted an isomerization study on azobenzene derivatives, related to this compound, analyzing their behavior under different conditions. This research is important for understanding the applications of azobenzenes in molecular switches and optoelectronics (Jerca et al., 2015).

Electrophilic Aromatic Chlorination

- Research Context : Appelbaum et al. (2001) investigated the chlorination reactions of compounds like this compound. Their work provides insights into the mechanistic differences between electrophilic and anodic chlorination, which is relevant in organic synthesis and chemical engineering (Appelbaum et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

2,4-Dimethoxyiodobenzene is a chemical compound with the molecular formula C8H9IO2 This compound is primarily used in chemical synthesis .

Mode of Action

It’s primarily used in chemical reactions as a reagent . The iodine atom in the compound can act as a good leaving group, making it useful in substitution reactions in organic synthesis.

Action Environment

The action of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in chemical reactions can be affected by these factors . .

Properties

IUPAC Name |

1-iodo-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO2/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUYJCKEORTAQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174442 | |

| Record name | 2,4-Dimethoxyiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20469-63-0 | |

| Record name | 1-Iodo-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20469-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyiodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020469630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20469-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxyiodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dithieno[2,3-b:3',2'-d]thiophene](/img/structure/B1295185.png)